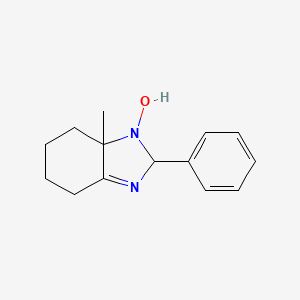
7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol, also known as Ro 15-4513, is a benzodiazepine partial inverse agonist that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol involves its interaction with the benzodiazepine site on the GABA-A receptor. This compound acts as a partial inverse agonist, meaning that it binds to the benzodiazepine site and decreases the activity of the receptor. This results in a decrease in the inhibitory effects of GABA on the central nervous system.
Biochemical and Physiological Effects:
7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease anxiety-like behavior and increase locomotor activity. It has also been found to have anticonvulsant properties and to decrease the severity of seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol in lab experiments is its high affinity for the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for studying the effects of benzodiazepine receptor modulation. However, one limitation of using this compound is its partial inverse agonist properties, which may make it more difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol. One area of research could be the development of new compounds with similar properties but with improved selectivity and efficacy. Another area of research could be the study of the effects of this compound on different subtypes of the GABA-A receptor. Finally, the use of this compound in the treatment of neurological disorders such as epilepsy and anxiety disorders could also be an area of future research.
Conclusion:
In conclusion, 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol is a benzodiazepine partial inverse agonist that has been widely used in scientific research. Its high affinity for the benzodiazepine site on the GABA-A receptor makes it a useful tool for studying the effects of benzodiazepine receptor modulation. Its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Synthesemethoden
The synthesis method of 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with 2-bromo-1,1,1-trifluoroethane in the presence of sodium hydride. The resulting intermediate is then treated with sodium hydroxide and hydrogen gas to yield the final product.
Wissenschaftliche Forschungsanwendungen
7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol has been widely used in scientific research as a tool to study the function of the GABA-A receptor. This compound has been found to have a high affinity for the benzodiazepine site on the GABA-A receptor, and its partial inverse agonist properties make it useful for studying the effects of benzodiazepine receptor modulation.
Eigenschaften
IUPAC Name |
1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14-10-6-5-9-12(14)15-13(16(14)17)11-7-3-2-4-8-11/h2-4,7-8,13,17H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUYFKJROMXWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1=NC(N2O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B4942886.png)

![{2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B4942895.png)

![1-(3-chlorobenzyl)-4-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4942901.png)

![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4942904.png)
![6-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4942909.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride](/img/structure/B4942914.png)

![N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride](/img/structure/B4942923.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B4942938.png)
![1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4942950.png)
